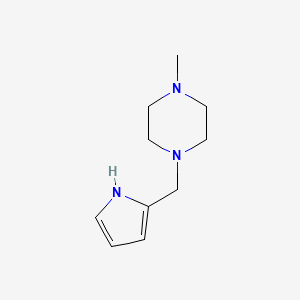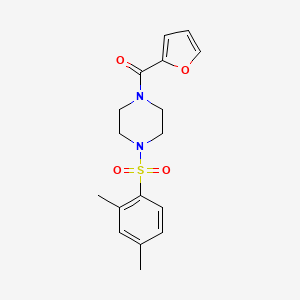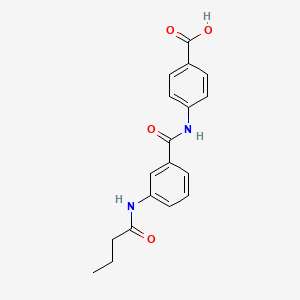![molecular formula C22H17N3O5S B5541072 N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B5541072.png)
N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is a complex organic compound that features a naphthalene ring, a nitrophenyl group, and a dioxopyrrolidinyl moiety
科学的研究の応用
N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide typically involves multi-step organic reactions. One common approach is the reaction of 2-naphthol with aromatic aldehydes and 4-nitrophenyl acetonitrile in the presence of a catalyst such as p-toluenesulfonic acid (pTSA) under reflux conditions in ethanol . This method allows for the formation of the desired compound through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
作用機序
The mechanism of action of N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the growth of microorganisms by disrupting cell wall synthesis or interfering with essential metabolic pathways . The compound’s nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
類似化合物との比較
Similar Compounds
N-(naphthalen-1-yl)benzamide: Another naphthalene derivative with potential biological activities.
N-(4-(naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-4-amine: Used in organic electronics as a hole transport material.
1,3,4-thiadiazole derivatives: Known for their antimicrobial properties and structural similarity to the target compound.
Uniqueness
N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is unique due to its combination of a naphthalene ring, a nitrophenyl group, and a dioxopyrrolidinyl moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
特性
IUPAC Name |
N-naphthalen-1-yl-2-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c26-20(23-18-7-3-5-14-4-1-2-6-17(14)18)13-31-19-12-21(27)24(22(19)28)15-8-10-16(11-9-15)25(29)30/h1-11,19H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETDJOYGUOHWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)
![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)
![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B5541019.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B5541030.png)
![N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5541031.png)
![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)

![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)
![3-methyl-N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-pyridinamine dihydrochloride](/img/structure/B5541071.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-methylpiperazin-1-amine](/img/structure/B5541077.png)
![4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone](/img/structure/B5541079.png)
![4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5541082.png)

